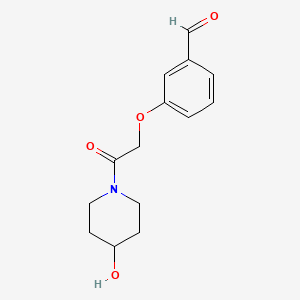
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C12H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of 4-hydroxypiperidine with benzaldehyde under basic conditions. The reaction can be carried out in solvents such as ethanol. The product is then purified through crystallization and further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can influence biological pathways and lead to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxypiperidin-1-yl)benzaldehyde: A closely related compound with similar structural features.
4-Hydroxypiperidine: The parent compound from which 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is derived.
Benzaldehyde: A simpler aromatic aldehyde that serves as a building block in the synthesis of more complex compounds.
Uniqueness
This compound is unique due to the presence of both the piperidine and benzaldehyde moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c16-9-11-2-1-3-13(8-11)19-10-14(18)15-6-4-12(17)5-7-15/h1-3,8-9,12,17H,4-7,10H2 |
InChI-Schlüssel |
WBRFICMLRSDARC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C(=O)COC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



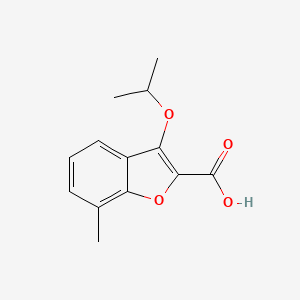
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)
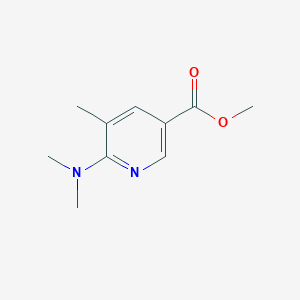
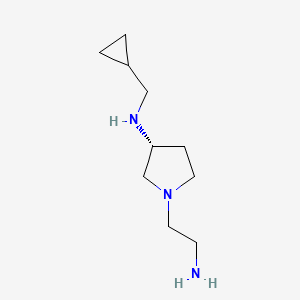
![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
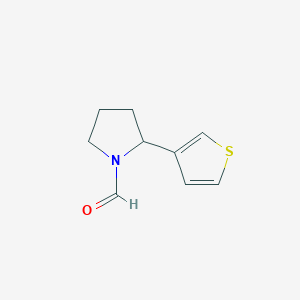

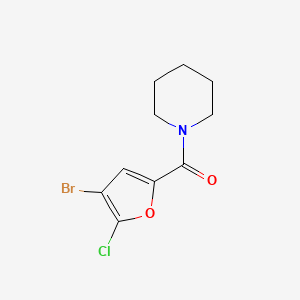
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B15057004.png)



